
DGY-06-116: A Technical Guide to its Target
Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DGY-06-116

Cat. No.: B15581167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DGY-06-116 is a potent, irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase

that is a key mediator of various signaling pathways implicated in cancer development and

progression.[1][2][3][4] Unregulated Src activity is associated with malignant processes such as

cell proliferation, invasion, and angiogenesis.[5][6] While several Src inhibitors have been

developed, many exhibit off-target effects leading to toxicity.[5][6] DGY-06-116 was designed

as a highly selective inhibitor to overcome these limitations.[1][2] This document provides an in-

depth technical overview of the target selectivity profile of DGY-06-116, including quantitative

data, detailed experimental methodologies, and visual representations of its mechanism and

relevant biological pathways.

Mechanism of Action
DGY-06-116 was developed through a structure-based design approach, hybridizing the core

of a promiscuous covalent kinase probe (SM1-71) with the back-pocket binding component of

the multi-kinase inhibitor dasatinib.[1][5][6] This design strategy aimed to enhance selectivity for

Src by specifically targeting a non-conserved cysteine residue (Cys277) located in the P-loop of

the kinase.[1][3][4] The inhibitor forms a covalent bond with this cysteine, leading to irreversible

inhibition of Src's enzymatic activity.[1][7][8] X-ray crystallography has confirmed this covalent

interaction, revealing that the binding of DGY-06-116 induces a conformational change

("kinking") in the P-loop, a feature crucial for its mechanism.[1][6][7][8]
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Quantitative Selectivity Profile
The selectivity of DGY-06-116 has been assessed through various biochemical assays. The

following tables summarize the inhibitory activity against its primary target, Src, other Src family

kinases (SFKs), and a panel of off-target kinases.

Table 1: Potency against Primary Target and Src Family
Kinases (SFKs)

Target IC50 (nM) Assay Type Notes

Src 2.6[1][7][8] Cell-free enzymatic
Also reported as 3

nM.[9]

YES1 0.58 Cell-free enzymatic
A member of the Src

family of kinases.

LYN A 1.62 Cell-free enzymatic
A member of the Src

family of kinases.

LCK 4.33 Cell-free enzymatic
A member of the Src

family of kinases.

HCK 4.04 Cell-free enzymatic
A member of the Src

family of kinases.

BLK 7.56 Cell-free enzymatic
A member of the Src

family of kinases.

Table 2: Off-Target Kinase Profile
Target IC50 (nM) Notes

ABL1 0.98 A non-receptor tyrosine kinase.

GAK 4.87 Cyclin G-associated kinase.

BTK 8.44 Bruton's tyrosine kinase.

FGFR1 8340[9]
Fibroblast growth factor

receptor 1.
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Cellular Activity
DGY-06-116 demonstrates potent anti-proliferative effects in cancer cell lines known to have

activated Src signaling.

Table 3: Cellular Growth Inhibition
Cell Line Cancer Type GR50 (µM)

H1975 Non-Small Cell Lung Cancer 0.3[2][3][4]

HCC827 Non-Small Cell Lung Cancer 0.5[2][3][4]

MDA-MB-231 Triple-Negative Breast Cancer 0.3[2][3][4]

Experimental Protocols
Biochemical Kinase Inhibition Assay (Mobility Shift
Assay)
The enzymatic activity of Src and other kinases in the presence of DGY-06-116 was

determined using a mobility shift assay (MSA).[1][5] This assay measures the phosphorylation

of a peptide substrate by the kinase.

Procedure:

Purified recombinant kinase was incubated with varying concentrations of DGY-06-116 for

a defined period (e.g., 1 hour) to allow for covalent bond formation.[5]

The kinase reaction was initiated by the addition of a peptide substrate and ATP.

The reaction mixture was then analyzed to quantify the ratio of phosphorylated to non-

phosphorylated substrate.

IC50 values were calculated by plotting the percentage of inhibition against the inhibitor

concentration.[5]
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Biochemical Kinase Inhibition Assay Workflow.

Cellular Proliferation Assay (CellTiter-Glo)
The anti-proliferative effects of DGY-06-116 on cancer cell lines were assessed using a

CellTiter-Glo luminescent cell viability assay.

Procedure:

Cancer cells (e.g., H1975, HCC827, MDA-MB-231) were seeded in 96-well plates and

allowed to adhere.
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The cells were then treated with a range of concentrations of DGY-06-116 for 72 hours.

[10]

After the incubation period, CellTiter-Glo reagent was added to the wells, which lyses the

cells and generates a luminescent signal proportional to the amount of ATP present (an

indicator of cell viability).

Luminescence was measured using a plate reader.

GR50 (concentration for 50% growth inhibition) values were determined by plotting cell

viability against inhibitor concentration.
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Cellular Proliferation Assay Workflow.

Src Signaling Pathway
Src kinase is a central node in multiple signaling pathways that regulate key cellular processes.

Its activation, often triggered by receptor tyrosine kinases (RTKs) or integrins, leads to the

downstream activation of pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which in turn
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promote cell proliferation, survival, and migration. DGY-06-116, by inhibiting Src, effectively

blocks these downstream oncogenic signals.
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Simplified Src Signaling Pathway and Point of Inhibition by DGY-06-116.

Conclusion
DGY-06-116 is a highly potent and selective irreversible covalent inhibitor of Src kinase. Its

selectivity is achieved through a structure-guided design that targets a specific cysteine residue

in the P-loop of Src. The compound demonstrates nanomolar potency against Src and

members of the Src kinase family, with significantly less activity against other kinases such as

FGFR1. In cellular assays, DGY-06-116 effectively inhibits the proliferation of cancer cell lines

with activated Src signaling. The detailed selectivity profile and mechanism of action make

DGY-06-116 a valuable tool for further research into Src-driven cancers and a promising

candidate for therapeutic development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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